1-Bromo-2-(3,3,3-trifluoropropyl)benzene

boiling point physicochemical property isomer differentiation

1-Bromo-2-(3,3,3-trifluoropropyl)benzene (CAS 1099597-58-6) is an ortho-disubstituted aromatic compound featuring a bromine atom and a 3,3,3-trifluoropropyl group on a benzene ring. With a molecular formula of C₉H₈BrF₃ and a molecular weight of 253.06 g/mol, this halogenated building block is primarily employed as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the construction of fluorinated molecular architectures.

Molecular Formula C9H8BrF3
Molecular Weight 253.06 g/mol
CAS No. 1099597-58-6
Cat. No. B1357827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(3,3,3-trifluoropropyl)benzene
CAS1099597-58-6
Molecular FormulaC9H8BrF3
Molecular Weight253.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC(F)(F)F)Br
InChIInChI=1S/C9H8BrF3/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H,5-6H2
InChIKeyLSGCAWKFSPJMRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(3,3,3-trifluoropropyl)benzene (CAS 1099597-58-6): Ortho-Substituted Halogenated Aromatic Building Block for Precision Synthesis


1-Bromo-2-(3,3,3-trifluoropropyl)benzene (CAS 1099597-58-6) is an ortho-disubstituted aromatic compound featuring a bromine atom and a 3,3,3-trifluoropropyl group on a benzene ring. With a molecular formula of C₉H₈BrF₃ and a molecular weight of 253.06 g/mol, this halogenated building block is primarily employed as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the construction of fluorinated molecular architectures . Predicted physicochemical data indicate a boiling point of 211.0±40.0 °C, a density of 1.477±0.06 g/cm³, and a LogP of 3.944, which are characteristic of a moderately lipophilic, low-volatility liquid [1].

Why Ortho Isomer 1-Bromo-2-(3,3,3-trifluoropropyl)benzene Cannot Be Replaced by Meta or Para Analogs


Substituting 1-bromo-2-(3,3,3-trifluoropropyl)benzene with its meta (1099597-60-0) or para (1099597-31-5) isomers is not scientifically interchangeable due to distinct physicochemical properties and steric/electronic profiles inherent to the ortho substitution pattern [1]. The ortho isomer exhibits a lower predicted boiling point (211.0 °C) compared to the meta isomer (215.1 °C) and a lower density (1.477 vs 1.5 g/cm³), which can alter distillation behavior and formulation parameters . Furthermore, the ortho arrangement imposes greater steric hindrance that directly impacts reactivity in palladium-catalyzed cross-couplings, often necessitating tailored reaction conditions to achieve efficient bond formation [2]. The ortho isomer is also generally more polar than its para counterpart, leading to different chromatographic retention times and complicating generic substitution in purification workflows [3]. These differences mandate precise isomer selection for reproducible synthetic outcomes.

Quantitative Differentiation of 1-Bromo-2-(3,3,3-trifluoropropyl)benzene Against Meta and Para Isomers


Boiling Point: Ortho (211.0 °C) vs. Meta (215.1 °C) - Predicted Values

The ortho isomer (1-bromo-2-(3,3,3-trifluoropropyl)benzene) has a predicted boiling point of 211.0±40.0 °C , whereas the meta isomer (1-bromo-3-(3,3,3-trifluoropropyl)benzene) exhibits a predicted boiling point of 215.1±40.0 °C at 760 mmHg . The para isomer (1-bromo-4-(3,3,3-trifluoropropyl)benzene) lacks reported boiling point data, but its LogP (3.944) matches that of the ortho isomer .

boiling point physicochemical property isomer differentiation

Density: Ortho (1.477 g/cm³) vs. Meta (1.5 g/cm³) - Predicted Values

The predicted density of the ortho isomer is 1.477±0.06 g/cm³ , while the meta isomer is predicted to have a density of 1.5±0.1 g/cm³ . The para isomer lacks reported density data.

density isomer physicochemical property

Lipophilicity (LogP): Ortho (3.94) vs. Meta (4.02) - Increased Polarity in Ortho Isomer

The ortho isomer exhibits a calculated LogP of 3.944 [1], whereas the meta isomer has a calculated LogP of 4.02 . The para isomer shares the same LogP as the ortho isomer (3.944) . This 0.076 LogP unit difference corresponds to an approximately 1.2-fold lower partition coefficient for the ortho isomer relative to the meta isomer (assuming ΔLogP ≈ log₁₀(P_meta/P_ortho) = 0.076).

LogP lipophilicity isomer differentiation

Cross-Coupling Reactivity: Ortho Steric Hindrance Modulates Suzuki-Miyaura Efficiency

Ortho-substituted aryl bromides, including 1-bromo-2-(3,3,3-trifluoropropyl)benzene, are generally less reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) compared to their para or meta isomers due to increased steric hindrance around the C–Br bond [1]. This steric effect can reduce coupling yields or require higher catalyst loadings, specialized ligands (e.g., bulky phosphines), or elevated temperatures to achieve efficient biaryl formation. While no direct kinetic comparison exists for this specific compound, the class-level behavior of ortho-substituted bromoarenes consistently shows diminished reactivity relative to less hindered analogs [1].

Suzuki coupling steric hindrance ortho substitution

Chromatographic Behavior: Ortho Isomer Is More Polar than Para

In general, ortho-disubstituted arenes are more polar than their para-disubstituted counterparts [1]. This polarity difference stems from the vector addition of bond dipole moments, which in the ortho arrangement does not cancel as effectively as in the para isomer. Consequently, 1-bromo-2-(3,3,3-trifluoropropyl)benzene is expected to exhibit a longer retention time on normal-phase silica gel chromatography compared to its para isomer, enabling their separation [1].

chromatography polarity ortho isomer

Availability and Purity: Ortho Isomer Offered at ≥98% Purity by Multiple Vendors

1-Bromo-2-(3,3,3-trifluoropropyl)benzene (CAS 1099597-58-6) is commercially available from reputable suppliers at purities of 95% or ≥98% (HPLC) . While the meta (1099597-60-0) and para (1099597-31-5) isomers are also commercially accessible , the ortho isomer's specific CAS number and MDL number (MFCD11226673) must be used to ensure correct procurement .

procurement purity commercial availability

Procurement-Driven Application Scenarios for 1-Bromo-2-(3,3,3-trifluoropropyl)benzene (CAS 1099597-58-6)


Synthesis of Ortho-Substituted Biaryls via Sterically Demanding Suzuki-Miyaura Coupling

The ortho-specific steric hindrance of 1-bromo-2-(3,3,3-trifluoropropyl)benzene [1] makes it a valuable substrate for constructing ortho-substituted biaryl motifs common in pharmaceuticals and agrochemicals. Its use demands optimized catalytic systems (e.g., bulky phosphine ligands) to overcome reduced reactivity, which can be leveraged to achieve selective mono-functionalization in the presence of less hindered coupling partners.

Medicinal Chemistry SAR Studies on Fluorinated Lipophilicity and Ortho Substitution Effects

With a measured LogP of 3.944, the ortho isomer is slightly less lipophilic than its meta analog (LogP 4.02) [2]. This property, combined with the ortho substitution pattern, enables medicinal chemists to probe structure-activity relationships (SAR) involving steric and electronic modulation of fluorinated aromatic cores, particularly when fine-tuning metabolic stability or membrane permeability is required.

Chromatographic Method Development and Isomer Separation

The established principle that ortho-disubstituted arenes are more polar than their para counterparts [3] renders 1-bromo-2-(3,3,3-trifluoropropyl)benzene a practical reference compound for developing normal-phase HPLC or flash chromatography methods. Its distinct retention time relative to the para isomer facilitates method validation and purity assessment of isomerically pure fluorinated intermediates.

Fluorinated Building Block for Materials Science and Liquid Crystal Precursors

The trifluoropropyl group imparts desirable properties such as increased thermal stability and unique dielectric characteristics [4]. This compound serves as a key intermediate for synthesizing ortho-substituted fluorinated aromatics that find use in advanced materials, including liquid crystal monomers and organic electronic materials, where precise control of substitution geometry influences bulk material performance.

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